(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one
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Overview
Description
(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is an organic compound with a unique structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites or metal-organic frameworks can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 4-methyl-1-phenylpent-1-en-3-one.
Reduction: 4-hydroxy-4-methyl-1-phenylpentan-3-ol.
Substitution: 4-hydroxy-4-methyl-1-(4-bromophenyl)pent-1-en-3-one.
Scientific Research Applications
(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-4-methyl-2-pentanone: Lacks the phenyl group, making it less hydrophobic and less likely to interact with hydrophobic pockets in proteins.
4-hydroxy-4-methyl-1-phenylbutan-1-one: Shorter carbon chain, leading to different chemical and biological properties.
4-hydroxy-4-methyl-1-phenylhex-1-en-3-one: Longer carbon chain, which can affect its solubility and reactivity.
Uniqueness
(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is unique due to its specific combination of functional groups and carbon chain length. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b9-8+ |
InChI Key |
ZIKGYKMUSIDTHK-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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